Piperidin-3-ylmethanethiol

Coordination Chemistry Thiolate Ligand Design Palladium Complexes

Piperidin-3-ylmethanethiol (CAS 100555-75-7) is a heterocyclic thiol building block consisting of a piperidine ring bearing a mercaptomethyl (-CH₂SH) substituent at the 3-position, with molecular formula C₆H₁₃NS and molecular weight 131.24 g/mol. The compound is structurally classified as a γ-mercaptoalkylpiperidine and exists as a racemic mixture at the C3 stereocenter unless chirally resolved.

Molecular Formula C6H13NS
Molecular Weight 131.24 g/mol
CAS No. 100555-75-7
Cat. No. B178240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-ylmethanethiol
CAS100555-75-7
SynonymsPiperidin-3-yl-methanethiol
Molecular FormulaC6H13NS
Molecular Weight131.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CS
InChIInChI=1S/C6H13NS/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2
InChIKeyVXNAKNXLRFUJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-3-ylmethanethiol (CAS 100555-75-7): Core Identity and Scientific Procurement Primer


Piperidin-3-ylmethanethiol (CAS 100555-75-7) is a heterocyclic thiol building block consisting of a piperidine ring bearing a mercaptomethyl (-CH₂SH) substituent at the 3-position, with molecular formula C₆H₁₃NS and molecular weight 131.24 g/mol . The compound is structurally classified as a γ-mercaptoalkylpiperidine and exists as a racemic mixture at the C3 stereocenter unless chirally resolved. Its primary value proposition in chemical sourcing lies in its dual functionality: a secondary amine capable of N-alkylation or protonation, and a free thiol amenable to S-alkylation, disulfide formation, or coordination to metal centers [1]. Physicochemical characterization reports a boiling point of 54–55 °C at 1 Torr, a predicted density of 0.953 ± 0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 9.86 ± 0.10 . The compound is typically supplied as a research intermediate with purity specifications commonly at 99% by HPLC (pharmaceutical grade) .

Why Piperidin-3-ylmethanethiol Cannot Be Replaced by Positional Isomers or N-Substituted Analogs


Simple in-class substitution of piperidin-3-ylmethanethiol with its 2- or 4-positional isomers, or with N-methylated analogs, is precluded by a fundamental structural determinant: the 3-mercaptomethyl attachment on the piperidine ring uniquely enables formation of a favorable five-membered S,N-chelate ring upon metal coordination, a geometric arrangement that is sterically inaccessible to the 4-isomer and electronically distinct from the 2-isomer [1]. Experimentally, 3-(mercaptomethyl)piperidine was the first γ-mercaptopiperidine demonstrated to behave as a bidentate (S,N-chelating) ligand toward Pd(II), yielding well-characterized complexes [Pd(HL)X₂], [(PdLX)₂], and the trinuclear [Pd₃L₄]Cl₂·2H₂O, whereas the corresponding 4-mercapto-1-methylpiperidine consistently behaved as a monodentate sulfur-only donor under comparable conditions [1]. This chelation-versus-monodentate divergence directly impacts complex stoichiometry, geometry, stability, and downstream catalytic or biological performance, making the 3-yl isomer a non-fungible procurement decision for coordination chemistry, medicinal chemistry scaffold derivatization, or cholinesterase substrate development applications [2].

Quantitative Differentiation Evidence for Piperidin-3-ylmethanethiol vs. Closest Analog Comparators


Chelation-Driven Bidentate vs. Monodentate Ligand Behavior: Pd(II) Coordination Mode Comparison

Piperidin-3-ylmethanethiol (as 3-(mercaptomethyl)piperidine, HL) functions as a bidentate S,N-chelating ligand toward Pd(II), forming square-planar complexes with cis-S,PdN coordination geometry, as confirmed by IR spectroscopy and X-ray crystallography [1]. In contrast, 4-mercapto-1-methylpiperidine under identical reaction conditions (aqueous Na₂[PdCl₄], room temperature) acts exclusively as a monodentate sulfur-donor ligand, with no nitrogen coordination observed [1]. The chelating behavior of the 3-isomer is evidenced by characteristic IR v(Pd-N) stretching bands in the 490 cm⁻¹ region and v(Pd-S) bands at ~300 cm⁻¹ in complexes (2a)–(2c) and (3), whereas complexes (1a)–(1b) of the same ligand in zwitterionic (protonated amine) form show only v(Pd-S) and v(Pd-Cl) bands, confirming that deprotonation of the piperidine NH is required for N-coordination [1]. This differential coordination mode directly controls the nuclearity and geometry of the resulting metal complexes: the 3-isomer yields dimeric trans-mercapto-bridged [(PdLX)₂] and trinuclear [Pd₃L₄]²⁺ architectures, while the monodentate 4-isomer yields only simple mercapto-bridged dimers [1].

Coordination Chemistry Thiolate Ligand Design Palladium Complexes

Acetylcholinesterase Substrate Selectivity: 3-yl vs. 4-yl Methanethiol Ester Derivatives

N-alkylpiperidine methanethiol ester derivatives synthesized from piperidin-3-ylmethanethiol are explicitly claimed as selective substrates for acetylcholinesterase (AChE) in the Ellman assay, with the 3-ylmethyl acyl sulfide series (formulae 3 and 4 in the patent) covered alongside the 4-ylmethyl series [2]. For the closely related 4-ylmethyl congener, 1-methyl-4-acetylthiomethylpiperidine (MATP), published quantitative data demonstrate a hydrolysis rate by human AChE that is one order of magnitude lower than traditional substrates acetylthiocholine and acetyl-β-methylthiocholine, whereas the hydrolysis rate by human butyrylcholinesterase (BChE) is two orders of magnitude lower, resulting in an AChE selectivity enhancement of approximately one order of magnitude over traditional substrates [1]. The patent further claims that N-alkylpiperidine methanethiol ester derivatives with an acetyl group at R1 exhibit high specificity for AChE [2]. The 3-ylmethyl scaffold offers a distinct steric and electronic environment at the piperidine nitrogen, which may further tune enzyme–substrate interactions relative to the 4-yl series, although direct comparative kinetic data between 3-yl and 4-yl ester derivatives (e.g., kcat, Km, or selectivity ratios) are not yet published in the open literature [2].

Cholinesterase Assay Ellman's Method Enzyme Substrate Selectivity

Thiol pKa and Nucleophilicity: Predicted Ionization Constants vs. Common Thiol Building Blocks

The predicted acid dissociation constant (pKa) of the thiol proton in piperidin-3-ylmethanethiol is 9.86 ± 0.10 , placing it in the moderately basic thiol range. This value is significantly higher than the pKa of aromatic thiols such as thiophenol (pKa ~6.5–6.6 [1]) and substantially lower than simple alkanethiols like butane-1-thiol (pKa ~10.6–10.9 [1]), positioning the compound with intermediate nucleophilicity at physiological and near-neutral pH. The piperidine nitrogen (predicted pKa of conjugate acid ≈ 10–11 for secondary piperidines [2]) can exist in protonated or neutral form depending on pH, which modulates the local electrostatic environment of the thiol and can influence both its reactivity and its metal-binding properties. This dual acid–base character distinguishes piperidin-3-ylmethanethiol from non-basic thiols such as benzyl mercaptan (pKa ~9.4 [1]) or simple alkyl thiols, where only the thiol ionization must be considered.

Physicochemical Profiling Thiol Reactivity S-Alkylation Optimization

Boiling Point and Purification Feasibility: Distillation Parameters at Reduced Pressure

Piperidin-3-ylmethanethiol exhibits a boiling point of 54–55 °C at 1 Torr (1.33 mbar) . This relatively low boiling point under reduced pressure indicates that the compound is amenable to purification by vacuum distillation, a critical consideration for procurement at scales exceeding gram quantities where chromatographic purification becomes economically prohibitive. For comparison, the N-methylated derivative 1-methyl-3-(mercaptomethyl)piperidine is reported as an oil that was purified by distillation [1], suggesting that the free NH compound shares similar favorable volatility characteristics. In contrast, piperidine-4-carboxylic acid derivatives (common 4-substituted piperidine building blocks) typically require recrystallization or chromatography due to their zwitterionic, high-melting nature, making the 3-mercaptomethyl isomer more process-friendly for scale-up applications [2].

Purification Feasibility Vacuum Distillation Process Chemistry Scaling

First Chelate Complex of a γ-Mercaptopiperidine: Historical Precedence and Structural Uniqueness

The Pd(II) complexes of 3-(mercaptomethyl)piperidine reported by Sola and Yanez in 1986 represent the first documented examples of chelate complexes involving any γ-mercaptopiperidine ligand [1]. This historical precedence is not merely bibliographic: it reflects the unique geometric compatibility of the 3-mercaptomethyl substituent, which forms a favorable five-membered chelate ring (S–C–C–C–N–Pd) upon S,N-coordination. Computational and crystallographic studies on the methylated analog 3-mercaptomethyl-1-methylpiperidine confirm terdentate behavior (S,N-chelating and µ-S bridging) in Pt(II)/Pt(IV) mixed-valence complexes, with a dihedral angle of approximately 156° between S₂PtNCl planes [2]. The 2-mercaptomethyl isomer would form an unfavorable four-membered chelate ring, while the 4-mercaptomethyl isomer would require a six-membered chelate, both of which impose different ring strain and coordination geometries [1]. This establishes the 3-position mercaptomethyl substitution as the unique enabler of five-membered S,N-chelate formation among piperidine-based thiol ligands.

Bioinorganic Chemistry S,N-Ligand Design Metalloenzyme Models

Optimal Procurement and Use-Case Scenarios for Piperidin-3-ylmethanethiol Based on Quantitative Evidence


Coordination Chemistry: S,N-Chelating Ligand for Pd(II) and Pt(II) Complex Synthesis

Procurement of piperidin-3-ylmethanethiol is indicated when the research objective requires a well-defined S,N-bidentate ligand capable of forming five-membered chelate rings with soft transition metals. As demonstrated by Sola and Yanez [1], the compound reacts with Na₂[PdCl₄] in aqueous methanol to yield the dimeric chelate [(PdLX)₂] (X = Cl, Br, I) and the trinuclear [Pd₃L₄]²⁺ cation, both exhibiting square-planar metal centers with cis-S,PdN geometry. These complexes are structurally characterized and represent useful precursors for further ligand substitution or catalytic studies. Scientists should NOT substitute the 4-mercaptomethyl isomer or 4-mercapto-1-methylpiperidine, as these fail to chelate and yield structurally ambiguous, less stable products [1].

Enzyme Assay Development: Synthesis of AChE-Selective Substrates via S-Acylation

Piperidin-3-ylmethanethiol serves as the key intermediate for preparing N-alkylpiperidin-3-ylmethyl acyl sulfide esters, which are claimed in U.S. Patent 2012/0107854 as selective substrates for acetylcholinesterase in the Ellman assay [2]. The free thiol is first converted to the 1-alkyl-3-piperidine methanethiol, then S-acylated (e.g., acetylated) to produce the active substrate. Based on the demonstrated selectivity profile of the analogous 4-ylmethyl ester series (AChE selectivity ~10× vs. traditional substrates, with BChE hydrolysis two orders of magnitude lower than AChE [3]), the 3-yl series offers a distinct scaffold for further selectivity optimization. Procurement of the 3-ylmethanethiol rather than the 4-yl isomer is mandatory for accessing this specific patent-protected chemical series.

Medicinal Chemistry: Scaffold for Thiol-Containing Piperidine Pharmacophores

The combination of a secondary amine and a primary thiol in a single small-molecule scaffold (MW 131.24) makes piperidin-3-ylmethanethiol a versatile fragment for medicinal chemistry campaigns targeting cysteine proteases, metalloenzymes, or thiol-reactive biological targets. The predicted thiol pKa of 9.86 [1] indicates that the thiolate form is accessible under mildly basic conditions, facilitating S-alkylation with electrophilic warheads. The 3-position attachment ensures that the thiol is oriented axially or equatorially depending on piperidine ring conformation, offering a defined vector for structure-based drug design that differs from the 2- and 4-positional isomers. N-alkylation prior to S-functionalization is a well-established synthetic sequence, as validated by the synthesis of 1-methyl-3-(mercaptomethyl)piperidine [4].

Process Chemistry: Scalable Intermediate Amenable to Vacuum Distillation

With a boiling point of 54–55 °C at 1 Torr [1], piperidin-3-ylmethanethiol is amenable to purification by fractional vacuum distillation, a significant advantage for process chemists scaling beyond gram quantities. This distillation compatibility reduces reliance on chromatographic purification, lowering solvent consumption and purification costs in multi-step synthetic sequences. The compound's moderate molecular weight and the availability of 99% HPLC-grade material from commercial suppliers further support its suitability as a cost-effective advanced intermediate in route scouting and process development, particularly when compared to non-distillable piperidine-4-substituted analogs that require recrystallization or preparative HPLC.

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